4-(4-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H21N3S2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.11769003 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
4-(4-Ethylphenyl)-5-{[(2-Methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol belongs to a class of compounds known for their unique structural and electronic properties, enabling diverse applications in scientific research. While the specific compound has not been directly studied, closely related derivatives provide insights into potential applications and methodologies.
One study focuses on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, highlighting the importance of π-hole tetrel bonding interactions, analyzed using Hirshfeld surface analysis and DFT calculations. Such compounds, including ethyl 2-triazolyl-2-oxoacetate derivatives, demonstrate significant potential in molecular engineering and the development of materials with specific electronic properties (Ahmed et al., 2020).
Antimicrobial and Anticancer Applications
Another area of interest is the development of compounds with biological activity. For instance, benzimidazole derivatives bearing 1,2,4-triazole have been studied for their tautomeric properties, conformations, and anti-cancer properties, utilizing density functional theory and molecular docking studies. These findings suggest the potential of triazole derivatives in medicinal chemistry as enzyme inhibitors or therapeutic agents (Karayel, 2021).
Protective Effects Against Oxidative Stress
The protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mice have been documented, indicating the therapeutic potential of triazole derivatives in preventing oxidative damage in biological systems (Aktay et al., 2005).
Properties
IUPAC Name |
4-(4-ethylphenyl)-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S2/c1-3-15-8-10-17(11-9-15)22-18(20-21-19(22)23)13-24-12-16-7-5-4-6-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMPALLYZDWEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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